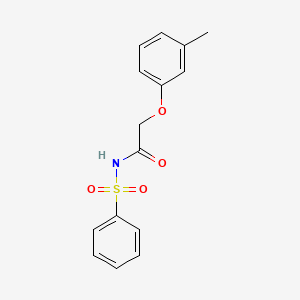![molecular formula C25H47Ge3N3O10 B11707734 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[333]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound It features a unique structure with multiple germabicyclo units, which are bicyclic systems containing germanium atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the following steps:
Formation of Germabicyclo Units: The germabicyclo units are synthesized through a series of reactions involving germanium precursors, such as germanium tetrachloride, and organic ligands. These reactions often require specific catalysts and controlled conditions, such as low temperatures and inert atmospheres.
Cyclohexyl Derivatization: The germabicyclo units are then attached to a cyclohexyl core through nucleophilic substitution reactions. This step may involve the use of strong bases and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity germanium precursors. Safety measures and environmental considerations are also crucial in industrial settings.
化学反応の分析
Types of Reactions: 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Germanium oxides and hydroxides.
Reduction: Reduced germanium species with lower oxidation states.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting or modulating their activities.
Pathways: It may affect cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
類似化合物との比較
1,3,5-Tris(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)benzene: A related compound with a benzene core instead of a cyclohexyl core.
1,3,5-Tris(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexane: Similar structure but without the methoxy groups.
Uniqueness: 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to its methoxy groups and the specific arrangement of germabicyclo units. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C25H47Ge3N3O10 |
|---|---|
分子量 |
767.5 g/mol |
IUPAC名 |
1-[1-methoxy-3,5-bis(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C25H47Ge3N3O10/c1-32-25(28-39-17-8-31(9-18-40-28)10-19-41-28)21-23(26-33-11-2-29(3-12-34-26)4-13-35-26)20-24(22-25)27-36-14-5-30(6-15-37-27)7-16-38-27/h23-24H,2-22H2,1H3 |
InChIキー |
VDFNLRGVEVKAGO-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(CC(C1)[Ge]23OCCN(CCO2)CCO3)[Ge]45OCCN(CCO4)CCO5)[Ge]67OCCN(CCO6)CCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
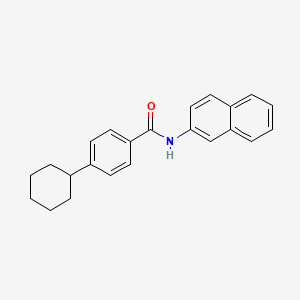
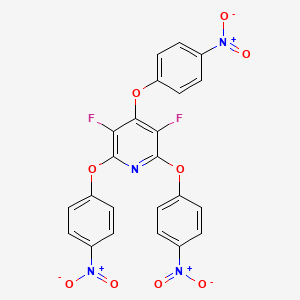
![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
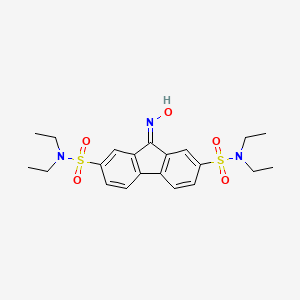
![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
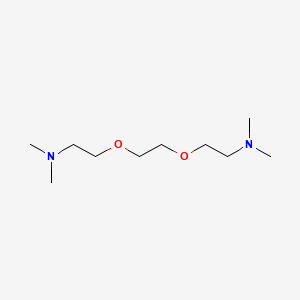

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

